This compound is a synthetic derivative that may be related to pharmacological agents targeting specific biological pathways. While the exact natural sources are not specified in the available literature, its design suggests potential applications in medicinal chemistry.
The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. It features multiple functional groups, including hydroxyl groups and a cyclopropyl moiety, contributing to its chemical reactivity and potential biological effects.
The synthesis of (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions (temperature, pressure, and reaction time) to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure can be represented as follows:
This structure includes:
Key structural data include bond lengths and angles that can be determined via X-ray crystallography or computational modeling methods. The stereochemistry at specific centers (3S and 5R) plays a crucial role in the compound's biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reaction mechanisms involve detailed steps that include nucleophilic attack, proton transfers, and rearrangements. Kinetics and thermodynamics of these reactions are essential for understanding their feasibility and efficiency.
Quantitative structure-activity relationship studies could provide insights into how structural modifications affect biological activity.
Relevant data could be gathered through experimental studies focusing on solubility tests, stability assessments under varying conditions, and reactivity profiles.
The compound's unique structure suggests potential applications in:
The stereoselective construction of the (3S,5R,E)-configured dihydroxyheptenoic acid side chain represents a pivotal challenge in synthesizing this Pitavastatin precursor. The biological activity of HMG-CoA reductase inhibitors is exquisitely sensitive to stereochemistry, with the (3S,5R) configuration demonstrating optimal binding to the enzyme's active site, mimicking the natural substrate HMG-CoA . The (E)-configuration of the C6-C7 alkene is equally critical for maintaining the side chain's bioactive conformation. Synthetic approaches leverage chiral auxiliaries and catalytic asymmetric hydrogenation to establish these stereocenters with high fidelity [4].
Comparative studies of stereoisomers reveal stark differences in pharmacological activity. The (3S,5R) isomer exhibits over 100-fold greater HMG-CoA reductase inhibitory potency compared to its (3R,5S) counterpart. Similarly, inversion at C3 or C5 reduces activity by 50-100 fold, underscoring the stereochemical precision required for therapeutic efficacy [6]. Microbial reduction using Candida spp. or Rhodotorula spp. has emerged as a robust biocatalytic method for installing the C3 and C5 hydroxyl groups with the required (S) and (R) configurations, respectively, achieving enantiomeric excesses (ee) >98% under optimized conditions [4].
Table 1: Comparative HMG-CoA Reductase Inhibition of Stereoisomers
Stereochemistry | Relative Inhibitory Potency | Enantiomeric Excess (ee) Achievable |
---|---|---|
(3S,5R,E) | 100% (Reference) | >98% (Microbial Reduction) |
(3R,5S,E) | <1% | N/A |
(3S,5S,E) | 1-2% | 85-92% (Chemical Synthesis) |
(3R,5R,E) | <0.5% | N/A |
The quinoline scaffold serves as the structural backbone for this statin intermediate, with the 2-cyclopropyl and 4-(4-fluorophenyl) substituents critically influencing receptor interactions. Modern syntheses employ palladium-mediated coupling reactions for efficient construction of this heterocyclic system. A key strategy involves the Suzuki-Miyaura coupling between 2-cyclopropyl-3-iodoquinoline derivatives and 4-fluorophenylboronic acid, which proceeds in >85% yield with Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in toluene/water biphasic systems [4].
Regioselectivity challenges arise during the introduction of the alkenoic acid side chain at C3. This is addressed through Stille coupling between 3-stannylquinoline intermediates and (E)-7-bromo-3,5-bis(protectedoxy)hept-6-enoate derivatives. Critical optimization involves ligand selection (tris(2-furyl)phosphine provides optimal steric bulk) and copper(I) iodide co-catalysis to suppress destannylation side reactions, achieving couplings in 70-78% yield while preserving alkene geometry [4]. Alternative approaches utilize Negishi coupling of 3-zincated quinoline species with alkenyl iodides, though this requires stringent anhydrous conditions .
Table 2: Palladium-Catalyzed Coupling Strategies for Quinoline Functionalization
Coupling Type | Quinoline Partner | Coupling Partner | Yield Range | Key Advantages |
---|---|---|---|---|
Suzuki-Miyaura | 3-Iodoquinoline | 4-Fluorophenylboronic acid | 85-92% | Commercial boronic acid availability |
Stille | 3-Stannylquinoline | (E)-7-Bromo-3,5-bisTBDMSO-hept-6-enoate | 70-78% | Preserves alkene geometry |
Negishi | 3-Zinc chloride quinoline | (E)-7-Iodo-3,5-bisTBDMSO-hept-6-enoate | 65-72% | Tolerance to free hydroxyls after deprotection |
The quinoline substitution pattern demands precise regiocontrol, particularly for introducing the electron-withdrawing 4-fluorophenyl group at C4 and the strained cyclopropyl moiety at C2. The fluorine atom significantly enhances binding affinity to HMG-CoA reductase through hydrophobic interactions and metabolic stability enhancement. Synthesis begins with Doebner quinoline formation using 2-aminobenzophenones bearing a para-fluoro substituent, followed by cyclocondensation with cyclopropyl carbonyl derivatives under acidic conditions [4].
Regioselective lithiation-halogenation sequences enable orthogonal functionalization: C2 undergoes directed ortho-metalation with n-BuLi/TMEDA at -78°C followed by quenching with cyclopropyl bromide to install the cyclopropyl group, while C4 is selectively brominated using bromine in acetic acid. This precise regiochemical control prevents undesired ring bromination at C2 or over-halogenation. Fluorine incorporation typically occurs early in the synthesis via nucleophilic aromatic substitution (SNAr) on activated aryl halides, exploiting the superior leaving group ability of chloride over fluoride [4].
Table 3: Influence of Quinoline Substituents on Synthetic and Biological Parameters
Quinoline Position | Substituent Variation | Relative Yield | HMG-CoA IC₅₀ Shift | Key Effect |
---|---|---|---|---|
C2 | Cyclopropyl | Reference (100%) | Reference (1x) | Optimal steric bulk |
C2 | Methyl | 120% | 5x increase | Reduced enzyme affinity |
C2 | Phenyl | 85% | 12x increase | Steric clash in binding pocket |
C4 | 4-Fluorophenyl | 100% | 1x | Enhanced hydrophobic interaction |
C4 | Phenyl | 105% | 3x increase | Reduced electronic effects |
C4 | 4-Chlorophenyl | 92% | 1.2x increase | Similar electronic profile |
The dihydroxy acid moiety represents both a synthetic challenge and the pharmacophore responsible for HMG-CoA mimicry. Traditional chemical synthesis employs Evans aldol methodology using chiral oxazolidinone auxiliaries to establish the C3 and C5 hydroxyls with moderate diastereoselectivity (typically 4:1 to 8:1 dr). However, industrial-scale synthesis increasingly relies on biocatalytic approaches due to superior stereocontrol and reduced environmental impact. Carbonyl reductases from Candida magnoliae and Rhodotorula rubra selectively reduce the 5-keto group to the (R)-alcohol with >99% ee, while ketoreductases from Brevibacterium species reduce the 3-keto group to the (S)-alcohol with comparable selectivity [4].
Critical reaction parameters include glucose cofactor recycling systems, temperature control (28-30°C), and biphasic reaction media (water:ethyl acetate) to drive equilibrium toward product formation. The enzymatic hydroxylation avoids extensive protecting group manipulations required in chemical routes, where simultaneous protection of both hydroxy groups typically employs cyclic boronate esters or acetonide formation [4]. Final deprotection-hydrolysis under mild basic conditions (K₂CO₃ in methanol/water) furnishes the target (3S,5R,E)-acid, typically isolated as the crystalline calcium salt (Ca²⁺ content: 8.7-9.1%) for enhanced stability [7].
Table 4: Biocatalytic Systems for Enantioselective Hydroxylation
Enzyme Source | Reduction Site | Cofactor Requirement | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Candida magnoliae CFR1 | C5 Ketone → (R)OH | NADPH | >99.5 | 12.8 |
Rhodotorula rubra KRED-33 | C5 Ketone → (R)OH | NADPH | 99.2 | 15.3 |
Brevibacterium saccharolyticum BKRED | C3 Ketone → (S)OH | NADH | 98.7 | 8.9 |
Lactobacillus kefir LkADH | C3 Ketone → (S)OH | NADPH | 99.8 | 7.2 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1